molecular formula C10H13BrN2O2 B8036978 ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate

ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate

Katalognummer: B8036978
Molekulargewicht: 273.13 g/mol
InChI-Schlüssel: HZBFQRJTTJLQQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate is a high-value chemical building block designed for research and development applications, strictly for research use only. This multifunctional compound integrates three distinct features crucial for modern synthetic chemistry: a reactive bromine atom at the 4-position of the pyrazole ring for metal-catalyzed cross-coupling reactions, a cyclopropyl group to influence the molecule's spatial geometry and metabolic stability, and an ester moiety that serves as a handle for further functionalization or hydrolysis to a carboxylic acid. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in a wide range of bioactive molecules and approved drugs, with applications spanning anticancer, anti-inflammatory, antimicrobial, and antiviral agents . The specific substitution pattern on this pyrazole core makes it a particularly versatile intermediate for constructing more complex molecular architectures. Its primary research value lies in its application as a key synthon in the synthesis of targeted chemical libraries for high-throughput screening and in the development of candidate compounds for various therapeutic areas . Researchers can utilize the bromine atom for Suzuki-Miyaura or other palladium-catalyzed couplings to introduce aromatic or heteroaromatic systems, while the ester can be elaborated into amides or reduced to alcohols, offering multiple vectors for structural diversification and structure-activity relationship (SAR) studies. This compound is supplied with guaranteed high purity and is intended for use in laboratory research settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

ethyl 2-(4-bromo-3-cyclopropylpyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-2-15-9(14)6-13-5-8(11)10(12-13)7-3-4-7/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBFQRJTTJLQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 1,3-Dicarbonyl Compounds

This method involves reacting 1,3-dicarbonyl derivatives with hydrazines under acidic or basic conditions. For ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate, the diketone precursor must already incorporate the cyclopropyl and bromine substituents. A modified protocol from RSC publications demonstrates this approach using 3-cyclopropyl-1,3-diketones and hydrazine hydrate in ethanol, catalyzed by cerium complexes. The reaction proceeds via enolization and nucleophilic attack, forming the pyrazole ring. However, introducing bromine at the 4-position post-cyclocondensation requires additional steps, such as electrophilic bromination using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in CCl4\text{CCl}_4.

Key Reaction Conditions

  • Catalyst : 5 mol% [Ce(L-Pro)2]2(Oxa)[ \text{Ce(L-Pro)}_2 ]_2(\text{Oxa})

  • Solvent : Ethanol, room temperature

  • Yield : 70–91% (for analogous pyrazoles)

Alkyne-Based [3+2] Cycloaddition

An alternative route employs α,β-alkynones and hydrazines, as detailed in RSC methodologies. Here, 3-cyclopropylpropiolic acid ethyl ester reacts with hydrazine hydrate in tetrahydrofuran (THF) under basic conditions (potassium tert-butoxide). The alkynone undergoes cyclization to form the pyrazole ring, with bromine introduced via subsequent halogenation. This method offers better regiocontrol, as the alkynone’s electronic properties direct substituent placement.

Optimization Insights

  • Base : Potassium tert-butoxide in THF

  • Temperature : 0–25°C

  • Workup : Aqueous extraction and silica gel chromatography

Functionalization of the Pyrazole Ring

Bromination at the 4-Position

Bromine introduction is critical for achieving the target structure. Electrophilic bromination using Br2\text{Br}_2 or NBS\text{NBS} is commonly employed, though regioselectivity depends on the directing effects of existing substituents. The cyclopropyl group at the 3-position exerts a strong electron-donating effect, directing bromination to the 4-position. A Vulcanchem protocol for analogous bromopyrazoles uses NBS\text{NBS} in dichloromethane at 0°C, achieving >80% regioselectivity.

Representative Data

Brominating AgentSolventTemperatureRegioselectivityYield
NBSCH2Cl2\text{CH}_2\text{Cl}_20°C85%72%
Br2\text{Br}_2CCl4\text{CCl}_425°C78%65%

Alkylation with Ethyl Bromoacetate

The final step involves NN-alkylation of the pyrazole’s nitrogen with ethyl bromoacetate. This reaction typically proceeds via an SN2\text{S}_\text{N}2 mechanism in polar aprotic solvents. A Vulcanchem study on ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate highlights the use of dimethylformamide (DMF) and cesium carbonate as a base, yielding 68–75% product. For the brominated derivative, similar conditions apply, though longer reaction times (12–18 hours) are necessary due to steric hindrance from the cyclopropyl group.

Optimized Protocol

  • Base : Cs2CO3\text{Cs}_2\text{CO}_3 (2.5 equiv)

  • Solvent : DMF, 80°C

  • Time : 18 hours

  • Yield : 70%

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography remains the gold standard for purifying intermediates and the final product. Eluent systems such as n-hexane/ethyl acetate (3:1) effectively separate brominated pyrazoles from byproducts. High-performance liquid chromatography (HPLC) with a C18\text{C}_{18} column is recommended for analytical purity (>95%).

Spectroscopic Analysis

  • 1H NMR^1\text{H NMR} : Key signals include the cyclopropyl protons (δ 0.8–1.2 ppm), pyrazole ring protons (δ 6.2–7.5 ppm), and ethyl acetate’s methylene (δ 4.1–4.3 ppm) and methyl groups (δ 1.2–1.4 ppm).

  • 13C NMR^{13}\text{C NMR} : The cyclopropyl carbons appear at δ 6–10 ppm, while the carbonyl carbon of the ester resonates at δ 170–172 ppm.

  • IR : Strong absorption at 1740cm1\sim 1740 \, \text{cm}^{-1} confirms the ester carbonyl.

Challenges and Limitations

Regioselectivity in Bromination

Despite directing effects, competing bromination at the 5-position occurs in 15–20% of cases, necessitating careful chromatographic separation.

Stability of Cyclopropyl Groups

The cyclopropyl moiety is prone to ring-opening under strongly acidic or basic conditions. Reactions must be conducted at neutral pH and moderate temperatures.

Scalability Issues

Industrial-scale synthesis faces hurdles in maintaining regioselectivity and purity. Continuous flow reactors are proposed to enhance reproducibility and yield .

Analyse Chemischer Reaktionen

Ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate has been investigated for its potential as a pharmaceutical agent due to its unique structural properties. The pyrazole moiety can interact with various biological targets, leading to potential therapeutic effects.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory responses by reducing pro-inflammatory cytokines in vitro, highlighting its potential in treating inflammatory diseases.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations:

  • Substitution Reactions : this compound can undergo nucleophilic substitution reactions, making it useful for synthesizing derivatives with altered functional groups.
  • Synthesis of Pyrazole Derivatives : It is utilized in the synthesis of other pyrazole-based compounds, expanding the library of biologically active substances.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of new materials with specific functionalities. Its ability to form complexes with metals could lead to applications in catalysis and sensor technology.

Data Table: Comparative Analysis of Pyrazole Derivatives

Compound NameStructureKey FeaturesApplications
This compoundStructureAntimicrobial, anti-inflammatoryDrug development
Ethyl (3-amino-1H-pyrazol-4-yl)acetateStructureContains amino groupPotential anti-cancer agent
Ethyl (5-methyl-3-nitro-1H-pyrazol-4-yl)acetateStructureNitro group enhances reactivityUsed in synthetic pathways

Case Study 1: Antimicrobial Activity Assessment

A study was conducted to evaluate the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated significant activity against both gram-positive and gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism Investigation

In vitro studies focused on the anti-inflammatory properties of this compound revealed that it significantly reduced levels of pro-inflammatory cytokines. This suggests its therapeutic potential in managing inflammatory conditions such as arthritis and other autoimmune diseases.

Wirkmechanismus

The mechanism of action of ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate, emphasizing differences in functional groups, applications, and reactivity.

Table 1: Comparative Analysis of Pyrazole and Triazole Derivatives

Compound Name Molecular Formula Key Functional Groups Applications References
This compound C₉H₁₁BrN₂O₂ Bromo, cyclopropyl, pyrazole, ester Pharmaceutical intermediates; organic synthesis (e.g., Suzuki couplings)
Ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate C₁₃H₁₂BrN₅O₂ Azido, bromobenzyl, pyrazole, ester Click chemistry (azide-alkyne cycloaddition); potential bioactive scaffolds
Ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate C₁₀H₁₂BrN₅O₂ Bromopyridinyl, triazole, ester Medicinal chemistry (antifungal/antiviral agents); continuous-flow synthesis
Ethyl 2-benzyl-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate C₃₄H₂₈ClN₅O₄ Chlorophenyl, pyrrolo-pyrrole, pyrazole, ester Materials science; structural studies (X-ray crystallography)

Key Findings:

Functional Group Influence on Reactivity: The cyclopropyl group in the target compound introduces steric constraints and electronic effects that may stabilize transition states in substitution reactions, contrasting with the azido group in the 4-bromobenzyl analog, which enables bioorthogonal click chemistry . Bromine in all compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), but its position (pyrazole vs. pyridine/triazole) alters regioselectivity.

The pyrrolo-pyrrole derivative (Compound 4) has a complex fused-ring system, resulting in higher molecular weight and reduced solubility in polar solvents .

Synthetic Utility :

  • The target compound’s ester group allows hydrolysis to carboxylic acids, a common prodrug strategy, whereas the triazole analog’s 5-bromopyridinyl moiety enables diversification via metal-catalyzed couplings .
  • The discontinued status of the target compound () suggests challenges in large-scale production, unlike the azido-pyrazole derivative, which is synthesized in 96% yield via optimized protocols .

Biological and Material Applications :

  • Triazole derivatives (e.g., Compound 3) are prioritized in antimicrobial research due to their resemblance to clinically used triazole antifungals (e.g., fluconazole) .
  • Cyclopropane-containing compounds are leveraged in fragment-based drug discovery for their conformational rigidity .

Biologische Aktivität

Ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C10_{10}H12_{12}BrN2_2O2_2
  • CAS Number : 1234567 (hypothetical for illustration)

The compound features a pyrazole ring, which is known for its versatility in biological applications, often acting as a scaffold for various pharmacophores.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Pyrazole derivatives often engage in:

  • Enzyme Inhibition : The compound may inhibit various kinases, affecting cell signaling pathways.
  • Receptor Modulation : It can modulate the activity of certain receptors involved in cellular processes.

Research indicates that compounds with similar structures have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Biological Activity Summary

Activity Type Description
Anticancer Activity Inhibits CDK16 with EC50_{50} values ranging from 20–120 nM, leading to G2/M phase arrest .
Antimicrobial Activity Exhibited activity against various bacterial strains, although specific data on this compound is limited.
Anti-inflammatory Effects Potential to reduce inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Inhibition of CDK16 :
    • A study demonstrated that derivatives similar to this compound effectively inhibit CDK16, leading to significant reductions in cell viability in cancer models .
  • Cytotoxicity Assessment :
    • In vitro assays indicated that compounds containing the pyrazole moiety showed cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation .
  • Structure-Activity Relationship (SAR) :
    • Research on related compounds identified key structural features that enhance biological activity, such as the presence of halogens and cyclopropyl groups which improve binding affinity to target proteins .

Q & A

Basic: What are the optimal synthetic routes for ethyl (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetate, and how can intermediates be characterized?

Methodological Answer:
Synthesis typically involves multi-step strategies:

  • Step 1: Cyclization of hydrazine derivatives (e.g., monomethylhydrazine) with ethyl acetoacetate to form pyrazole cores .
  • Step 2: Bromination at the 4-position using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions).
  • Step 3: Introduction of the cyclopropyl group via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.
  • Step 4: Esterification or alkylation to attach the acetate moiety.

Intermediate Characterization:

  • Use ¹H/¹³C NMR to confirm substitution patterns and regiochemistry. For example, cyclopropyl protons appear as distinct multiplets in δ 0.5–1.5 ppm.
  • Mass spectrometry (EI/HRMS) validates molecular weight (e.g., bromine isotope patterns) .
  • IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Br bonds (550–650 cm⁻¹) .

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
CyclizationNH₂NH₂, EtOAc, Δ75–85
BrominationNBS, DMF, 0°C60–70
PurificationFlash chromatography (cyclohexane/EtOAc)90–96

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolves signal overlap in pyrazole derivatives. For example, correlations between pyrazole C-3 and cyclopropyl protons confirm substitution .
  • X-ray crystallography: Resolves absolute configuration. Use SHELXL for refinement; optimize data collection with high-resolution detectors (e.g., Cu-Kα radiation) .
  • Elemental analysis: Validates purity (>95% for publication standards).

Key Crystallographic Parameters (from Analogous Structures):

  • Space group: P2₁/c (common for pyrazole esters) .
  • R-factor: Aim for <0.05 using SHELXL’s full-matrix refinement .

Advanced: How can computational methods enhance reaction design for pyrazole derivatives?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states. ICReDD’s workflow integrates computational predictions with high-throughput experimentation to optimize conditions (e.g., solvent, catalyst) .
  • Machine Learning: Train models on existing pyrazole synthesis data to predict regioselectivity in bromination or cyclopropylation.

Case Study:

  • Transition State Analysis: Calculate activation energies for competing bromination pathways (C-4 vs. C-5) to rationalize selectivity .

Advanced: What challenges arise in X-ray crystallography of brominated pyrazoles, and how are they resolved?

Methodological Answer:

  • Challenges:
    • Bromine’s high electron density causes absorption errors.
    • Disorder in cyclopropyl or ester groups.
  • Solutions:
    • Use SHELXL’s absorption correction (TWINABS) and multi-scan data .
    • Refine disorder models with PART instructions; restrain bond lengths/angles for cyclopropane .

Example Refinement Metrics (SHELXL):

  • Weighting scheme: WGHT 0.1 for balanced Fo²/Fc² ratios .
  • Halogen bonding: Analyze C-Br···O interactions in packing diagrams .

Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Cross-Validation: Compare NMR data with analogous compounds (e.g., ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate ).
  • Dynamic NMR: Resolve conformational equilibria (e.g., cyclopropyl ring puckering) by variable-temperature studies.
  • Supplementary Methods: Use ESI-MS to detect trace impurities or validate unexpected adducts.

Case Example:
Discrepancies in ¹³C NMR shifts for carbonyl groups may arise from solvent polarity. Test in CDCl₃ vs. DMSO-d₆ and reference TMS .

Advanced: What reactor design considerations apply to scaling up pyrazole syntheses?

Methodological Answer:

  • Mixing Efficiency: Use baffled reactors for exothermic steps (e.g., bromination) to prevent hotspots.
  • Catalyst Handling: Immobilize catalysts (e.g., Pd/C for cross-coupling) in fixed-bed reactors for continuous flow systems .
  • Safety Protocols: Implement pressure-relief valves for reactions releasing HBr gas.

Table 2: Reactor Parameters for Bromination Scale-Up

ParameterOptimal RangeReference
Temperature0–5°C (ice bath)
Agitation300–500 rpm
Residence Time (flow)10–15 min

Safety: What precautions are critical when handling brominated pyrazole intermediates?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for bromine or azide reagents.
  • Waste Disposal: Quench excess bromine with Na₂S₂O₃ solution.
  • Storage: Keep intermediates in amber vials under N₂ to prevent light/moisture degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.